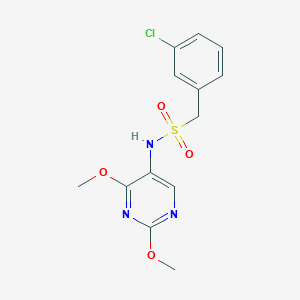

1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-4-3-5-10(14)6-9/h3-7,17H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFCQCUYPMQPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NS(=O)(=O)CC2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Introduction of Methanesulfonamide Group: The methanesulfonamide group can be introduced via sulfonylation reactions using methanesulfonyl chloride and a suitable base.

Chlorophenyl Group Attachment: The chlorophenyl group can be attached through nucleophilic aromatic substitution reactions, where a chlorinated aromatic compound reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfentrazone Metabolites: 3-Desmethyl Sulfentrazone (DMS) and 3-Hydroxymethyl Sulfentrazone (HMS)

Sulfentrazone, a herbicide, metabolizes into compounds such as 3-desmethyl sulfentrazone (DMS) and 3-hydroxymethyl sulfentrazone (HMS) . These metabolites share key structural features with the target compound:

- Sulfonamide backbone : Both DMS and HMS retain the N-(phenyl)methanesulfonamide core, analogous to the target compound .

- Substituent differences :

- Phenyl ring : The target compound has a 3-chlorophenyl group, while DMS/HMS feature 2,4-dichlorophenyl substituents. The additional chlorine in DMS/HMS may enhance herbicidal potency by increasing membrane permeability.

- Heterocyclic moiety : The target compound’s 2,4-dimethoxypyrimidin-5-yl group contrasts with the triazolyl-oxo system in DMS/HMS. Methoxy groups on pyrimidine likely improve solubility compared to the lipophilic triazole ring in sulfentrazone metabolites .

Merbaphen (Sodium Mercury Complex)

Merbaphen (C₁₆H₁₆ClHgN₂NaO₆) is a historical mercury-containing pharmaceutical with a pyrimidinetrione structure. While structurally distinct, it shares some features with the target compound:

- Chlorophenyl group : Both compounds include a chlorinated phenyl ring, though Merbaphen’s is substituted with a carboxymethoxy group.

- Heterocyclic system : Merbaphen’s 5,5-diethyl-2,4,6-pyrimidinetrione contrasts with the target compound’s dimethoxypyrimidine , highlighting divergent electronic and steric properties. The mercury content in Merbaphen renders it toxic and obsolete, unlike the sulfonamide-based target compound .

Research Findings and Data

Table 1. Structural and Functional Comparison

Key Observations:

Sulfonamide vs. Non-sulfonamide: The target compound and sulfentrazone metabolites utilize sulfonamide pharmacophores, which are absent in Merbaphen. Sulfonamides often enhance binding to enzymatic targets (e.g., acetolactate synthase in herbicides) .

Heterocyclic Influence : Dimethoxypyrimidine in the target compound provides electron-donating groups, improving solubility, whereas triazole rings in sulfentrazone metabolites may enhance metabolic stability .

Biological Activity

1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical use. This article synthesizes available research findings, highlighting key aspects of the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group attached to a pyrimidine derivative and a chlorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 345.81 g/mol. The presence of the chlorophenyl group may contribute to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.

- Modulation of Signaling Pathways : It could affect pathways such as apoptosis and cell survival by inhibiting key signaling molecules.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic processes.

Antitumor Activity

A study evaluated the effects of the compound on various cancer cell lines, including breast and colon cancer cells. The results indicated significant cytotoxicity, with IC50 values ranging from 10 to 20 µM, suggesting that it could be a promising candidate for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Cell cycle arrest |

| HT-29 (Colon) | 12 | Apoptosis induction |

| A549 (Lung) | 18 | Inhibition of proliferation |

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated effective inhibition against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be between 25-50 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| E. coli | 30 | Bacteriostatic |

| S. aureus | 40 | Bactericidal |

| P. aeruginosa | 50 | Bacteriostatic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.